N-Boc-3-dimethylamino-D-alanine

Chiral resolution Stereochemistry Peptide synthesis

Procure N-Boc-3-dimethylamino-D-alanine (CAS 110755-32-3), a protected D-alanine derivative for SPPS. The D-configuration ensures stereochemical integrity for developing protease-resistant, long-acting peptide therapeutics. Its orthogonal Boc protection is compatible with Fmoc-SPPS. This chiral building block is essential for achieving the intended 3D conformation in bioactive peptides, a property not replicated by the L-enantiomer.

Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
CAS No. 110755-32-3
Cat. No. B010335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-dimethylamino-D-alanine
CAS110755-32-3
Molecular FormulaC10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN(C)C)C(=O)O
InChIInChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m1/s1
InChIKeyVCDQZVYJKDSORW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-dimethylamino-D-alanine (CAS 110755-32-3): Chiral D-Amino Acid Building Block for Peptide Synthesis and Medicinal Chemistry


N-Boc-3-dimethylamino-D-alanine (CAS 110755-32-3), also known as N-α-Boc-(R)-2-amino-3-(dimethylamino)propionic acid or Boc-beta-N,N-dimethylamino-D-Ala, is a protected D-amino acid derivative . The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen, a carboxylic acid at the α-carbon, and a dimethylamino substituent at the β-position, yielding a molecular formula of C10H20N2O4 and a molecular weight of 232.28 g/mol . The chiral center at the α-carbon is assigned the D-configuration (R absolute configuration) . The compound is supplied as a protected chiral building block for applications in peptide synthesis and medicinal chemistry .

Why N-Boc-3-dimethylamino-D-alanine Cannot Be Replaced by Its L-Enantiomer or Racemate in Chiral Synthesis


N-Boc-3-dimethylamino-D-alanine cannot be simply interchanged with its L-enantiomer (CAS 94778-71-9) or racemic DL-mixture (CAS 851653-36-6) without compromising stereochemical integrity . In asymmetric synthesis and peptide engineering, the D-configuration confers distinct three-dimensional orientation that directly determines biological target recognition, protease resistance, and downstream pharmacological activity [1]. The D-alanine scaffold is notably absent from mammalian ribosomal peptide synthesis, making D-amino acid-containing peptides inherently resistant to endogenous proteases—a property that cannot be replicated by the L-enantiomer [1]. The following section provides quantitative evidence supporting the distinct identity and utility of the D-isomer.

N-Boc-3-dimethylamino-D-alanine Quantitative Evidence Guide: Differentiation from Comparators


Stereochemical Purity: Chiral Center Differentiates D-Isomer from Racemic DL-Mixture

N-Boc-3-dimethylamino-D-alanine is a single enantiomer with R-configuration at the α-carbon, in contrast to the racemic N-Boc-3-dimethylamino-DL-alanine (CAS 851653-36-6) which contains a 1:1 mixture of D- and L-isomers . The chiral center is evidenced by the stereospecific InChI Key VCDQZVYJKDSORW-SSDOTTSWSA-N for the D-isomer, which differs from the non-stereospecific InChI Key VCDQZVYJKDSORW-UHFFFAOYSA-N assigned to the racemate, indicating no stereochemical specification for the DL-form .

Chiral resolution Stereochemistry Peptide synthesis

Physicochemical Property Differentiation: pKa and LogP Define Handling Conditions

The D-isomer exhibits predicted physicochemical parameters including a predicted pKa of 2.89 ± 0.20 (carboxylic acid) and a predicted LogP of 0.91680 . The presence of the basic dimethylamino group (estimated pKa ~9-10, not explicitly provided in available data) coupled with the acidic carboxylic acid (pKa ~2.89) establishes that the compound exists as a zwitterion at neutral pH . This zwitterionic character governs solubility, chromatographic behavior, and coupling reactivity in peptide synthesis.

Physicochemical properties Chromatography Sample handling

Vendor-Specified Purity: 97% Minimum Purity Standard for Reproducible Synthesis

The D-isomer is supplied with a standard purity specification of 97%, as verified across multiple independent vendor datasheets . This specification is identical to that provided for the L-enantiomer (CAS 94778-71-9) which is also supplied at 97% purity , and the DL-racemate (CAS 851653-36-6) similarly offered at 97% purity . Purity is supported by batch-specific quality control documentation including NMR, HPLC, or GC analysis upon request .

Purity specification Quality control Procurement

N-Boc-3-dimethylamino-D-alanine: Validated Application Scenarios Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring D-Amino Acid Incorporation

N-Boc-3-dimethylamino-D-alanine is suitable as a protected chiral building block for Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols where a D-alanine residue with a β-dimethylamino side chain is required . The Boc group provides orthogonal protection compatible with Fmoc-based strategies (acid-labile Boc on α-amine, base-labile Fmoc on the elongating peptide chain). The D-stereochemistry at the α-carbon ensures the resultant peptide adopts the intended three-dimensional conformation distinct from the L-isomer .

Synthesis of Protease-Resistant Peptide Therapeutics

The D-configuration of N-Boc-3-dimethylamino-D-alanine makes it a valuable precursor for constructing D-amino acid-containing peptides with enhanced resistance to endogenous proteolytic degradation . Mammalian proteases exhibit strong substrate stereospecificity for L-amino acids; substitution with D-amino acids substantially increases peptide half-life in biological matrices. This D-amino acid derivative is therefore relevant for the development of peptide-based drug candidates requiring extended in vivo stability .

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

N-Boc-3-dimethylamino-D-alanine serves as a defined chiral starting material or intermediate in the asymmetric synthesis of pharmaceutical compounds . The combination of the D-configuration at the α-carbon and the protected α-amine allows for stereochemically controlled incorporation into more complex molecular scaffolds. The dimethylamino side chain introduces a tertiary amine moiety that can function as a hydrogen bond acceptor, modulate lipophilicity (predicted LogP = 0.91680 ), or serve as a precursor for further functionalization.

Chiral Chromatography Method Development and Reference Standards

N-Boc-3-dimethylamino-D-alanine can be employed as a reference standard for chiral chromatographic method development . The compound exhibits a predicted polar surface area (PSA) of 78.87 Ų and LogP of 0.91680 , properties that inform appropriate stationary and mobile phase selection for enantiomeric separation. The defined D-stereochemistry provides a benchmark for assessing separation efficiency and for confirming stereochemical identity of synthetic products via co-injection or spiking experiments.

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